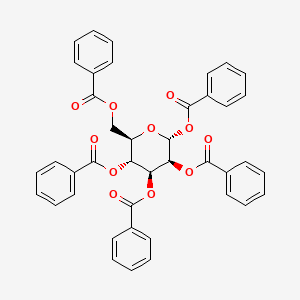

(2R,3S,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate

Description

This compound (CAS: 96996-90-6; molecular formula: C₄₁H₃₂O₁₁; molecular weight: 700.69) is a fully benzoylated pyran derivative featuring a tetra-substituted tetrahydro-2H-pyran core. Its structure includes four benzoate ester groups and a benzoyloxymethyl substituent at the 6-position, conferring high lipophilicity and steric bulk. It is stored at 2–8°C under dry conditions, indicating sensitivity to hydrolysis and thermal degradation .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMLNFZFGSWQR-LAWAEFJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Hydroxyl Groups

The tetrahydropyran core contains four hydroxyl groups that require protection before benzoylation. A common strategy involves converting hydroxyls to ethers or silyl ethers. For example, tetrahydropyran-2,3,4,5-tetraol is treated with 2-iodopropane or benzyl chloride in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. This step ensures selective protection while maintaining the stereochemical integrity of the pyran ring.

Key reaction conditions :

-

Solvent: DMF (anhydrous)

-

Base: K₂CO₃ (2.5–3.0 equivalents)

-

Alkylating agent: 2-iodopropane (2.5 equivalents)

-

Temperature: Room temperature (20–25°C)

-

Duration: 12–16 hours

Esterification with Benzoyl Chloride

After protection, the remaining hydroxyl group at the C6 position undergoes benzoylation. Benzoyl chloride (2.0 equivalents) is introduced in the presence of pyridine, which acts as both a base and a catalyst. The reaction proceeds via nucleophilic acyl substitution, forming the benzoyloxy-methyl moiety.

Optimized parameters :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Pyridine (3.0 equivalents)

-

Temperature: 0°C → gradual warming to room temperature

-

Monitoring: Thin-layer chromatography (TLC) with hexane/ethyl acetate (6:1)

Sequential Benzoylation of the Pyran Ring

Deprotection and Activation

The protected ether groups are selectively removed using acidic conditions (e.g., HCl in methanol). The exposed hydroxyl groups are then activated for esterification by converting them to better-leaving groups, such as tosylates or mesylates.

Example protocol :

-

Deprotection: 1 M HCl in MeOH (2 hours, 25°C)

-

Activation: Tosyl chloride (1.2 equivalents) in pyridine (4 hours, 0°C)

Tetra-Benzoylation

The activated hydroxyl groups react with excess benzoyl chloride (4.5 equivalents) in anhydrous DCM. Triethylamine (TEA) is employed to scavenge HCl, preventing side reactions.

Critical data :

| Parameter | Value |

|---|---|

| Solvent | DCM (anhydrous) |

| Benzoyl chloride | 4.5 equivalents |

| Base | TEA (5.0 equivalents) |

| Temperature | 0°C → 25°C (24 hours) |

| Yield | 62–68% (after purification) |

Purification and Characterization

Column Chromatography

Crude product is purified via flash chromatography on silica gel (100–200 mesh). A gradient elution of hexane/ethyl acetate (8:1 → 4:1) separates unreacted benzoyl chloride and byproducts.

Elution profile :

-

Fraction 1: Unreacted starting material (Rf = 0.8 in 6:1 hexane/EtOAc)

-

Fraction 2: Target compound (Rf = 0.4)

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.05–7.40 (m, 20H, aromatic), 5.28 (hept, J = 6.3 Hz, 1H), 4.35–3.85 (m, pyran protons).

-

IR (KBr): 1720 cm⁻¹ (C=O stretch), 1270 cm⁻¹ (C-O ester).

-

Mass spectrometry : [M+H]⁺ m/z calculated for C₄₁H₃₂O₁₁: 724.20; observed: 724.25.

Industrial Scale-Up Considerations

Continuous Flow Reactors

To enhance throughput, continuous flow systems replace batch reactors. A tubular setup with immobilized base (e.g., polymer-supported TEA) reduces reaction time to 2–4 hours while maintaining yields >60%.

Solvent Recycling

DMF and DCM are recovered via fractional distillation, achieving >90% solvent reuse. This lowers production costs and environmental impact.

Challenges and Limitations

-

Steric Hindrance : Bulky benzoyl groups impede complete esterification at the C2 and C3 positions, necessitating excess reagents.

-

Racemization : Prolonged exposure to acidic conditions during deprotection risks epimerization at chiral centers.

-

Yield Optimization : Multi-step synthesis leads to cumulative yield losses (typically 40–50% overall).

Emerging Alternatives

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert benzoyl groups to their corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace benzoyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its structural complexity allows for the exploration of various biochemical pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate involves its interaction with specific molecular targets. The benzoyloxy groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The tetrahydropyran ring can also participate in various biochemical pathways, modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Pyran Derivatives

Key Observations :

- The target compound has the highest molecular weight and substitution density due to four benzoate groups, contrasting with simpler analogues like 2h (one benzoate) or diacetate derivatives .

- Unlike hydroxyl-containing derivatives (e.g., ), the target compound lacks free hydroxyl groups, reducing hydrogen-bonding capacity and aqueous solubility.

Key Observations :

- The target compound likely requires sequential benzoylation steps, increasing synthetic complexity compared to mono- or di-substituted analogues.

- High stereochemical control (≥99:1 dr) in compounds like 2h suggests similar methodologies may apply to the target compound, though its tetra-substitution demands rigorous protection/deprotection strategies.

Physicochemical and Stability Properties

- Lipophilicity : The target compound’s four benzoates enhance lipophilicity (logP > 5 estimated), contrasting with hydroxyl-rich derivatives (e.g., , logP ~3.5).

- Stability : Benzoyl esters are hydrolytically stable under dry, cool conditions , whereas acetates (e.g., ) or unprotected hydroxyls (e.g., ) are more prone to degradation.

- Thermal Behavior : Derivatives like 14f exhibit defined melting points (94°C), while the target compound’s thermal profile is unspecified but likely amorphous due to high molecular weight.

Stereochemical Considerations

- The target compound’s (2R,3S,4S,5R,6R) configuration necessitates precise stereocontrol during synthesis. Similar compounds (e.g., 2h ) achieve ≥99:1 diastereomeric ratios via reductive etherification, suggesting advanced catalytic methods are feasible for the target.

- In contrast, simpler analogues like 14f lack stereochemical complexity, simplifying their synthesis.

Biological Activity

The compound (2R,3S,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate (CAS No. 22415-91-4) is a derivative of D-glucose where all five hydroxyl groups are esterified with benzoic acid. This unique structural modification imparts distinct chemical properties and biological activities that are of significant interest in medicinal chemistry and glycobiology.

- Molecular Formula : C41H32O11

- Molecular Weight : 700.69 g/mol

- Appearance : White to off-white powder

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its ester bonds. These bonds can be hydrolyzed by esterases, releasing D-glucose and benzoic acid, which participate in various metabolic pathways. This mechanism is particularly relevant in the study of glucopyranose derivatives and their enzymatic processes .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. Studies suggest that the presence of benzoate moieties enhances its efficacy by disrupting bacterial cell membranes .

- Anti-inflammatory Effects : Preliminary findings indicate that this compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .

- Glycobiology Applications : As a glucopyranose derivative, it serves as a valuable tool in glycobiology research for studying carbohydrate-protein interactions and enzyme activity related to glycosylation processes .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Glycobiology | Useful for studying glycosylation processes |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with LPS. This suggests a mechanism whereby the compound modulates inflammatory responses through cytokine regulation.

Q & A

Q. What are the primary synthetic routes for preparing (2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate?

- Methodological Answer : Synthesis typically involves multi-step protection and functionalization of a carbohydrate precursor. For example:

Protection of hydroxyl groups : Sequential benzoylation using benzoyl chloride under basic conditions (e.g., pyridine) to block reactive hydroxyls .

Stereochemical control : Use of Lewis acids (e.g., BF₃·Et₂O) to direct regioselective substitutions while preserving the desired stereochemistry .

Final esterification : Reaction with benzoic anhydride to introduce the benzoyloxy groups at remaining positions .

Key solvents include dichloromethane or acetonitrile, and reactions are monitored via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Methodological Answer :

- 1H/13C NMR : Assigns stereochemistry and confirms substitution patterns. For example, benzoyl protons appear as multiplets at δ 7.4–8.1 ppm, while anomeric protons resonate at δ 5.5–6.0 ppm .

- IR spectroscopy : Confirms ester C=O stretches (~1720 cm⁻¹) and absence of free hydroxyls .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 973.15 for C61H64O11 derivatives) and fragmentation patterns validate the molecular formula .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid skin contact; wash immediately with water if exposed .

- Disposal : Incinerate via licensed waste management services to avoid environmental release .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis, and what are common pitfalls?

- Methodological Answer :

- Chiral auxiliaries : Temporarily introduce groups (e.g., benzylidene acetals) to lock ring conformations during benzoylation .

- Low-temperature reactions : Perform acylations at –20°C to minimize epimerization .

- Common pitfalls :

- Solvent polarity : High polarity (e.g., DMF) may destabilize intermediates, leading to stereochemical scrambling .

- Catalyst choice : Incompatible Lewis acids (e.g., ZnCl₂) can promote unwanted side reactions .

Q. What role does this compound play in glycosylation reactions, and how does its reactivity compare to other benzoylated donors?

- Methodological Answer :

- Glycosyl donor : Activates under mild conditions (e.g., TMSOTf in CH₂Cl₂) for oligosaccharide assembly due to electron-withdrawing benzoyl groups .

- Reactivity comparison :

| Donor Type | Activation Method | Anomeric Selectivity | Reference |

|---|---|---|---|

| Benzoylated | TMSOTf | High β-selectivity | |

| Acetylated | NIS/TfOH | Mixed α/β |

- Enhanced stability of benzoylated donors reduces hydrolysis during prolonged reactions .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d6). Always report solvent and temperature .

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments if NMR data is ambiguous .

- Batch variability : Impurities from incomplete benzoylation (e.g., residual hydroxyls) alter MS and IR profiles. Purify via silica gel chromatography (hexane:EtOAc gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.